molecular formula C58H38 B14120758 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene

1,3-Bis(9,10-diphenylanthracene-2-yl) benzene

Cat. No.: B14120758
M. Wt: 734.9 g/mol
InChI Key: LWZGUSPCQZLALY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene typically involves the coupling of 9,10-diphenylanthracene with a benzene derivative under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 9,10-diphenylanthracene-2-boronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed coupling reactions on a larger scale. The reaction conditions would be optimized for higher yields and purity, including the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(9,10-diphenylanthracene-2-yl) benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, reduced anthracene derivatives from reduction, and various substituted benzene derivatives from electrophilic substitution .

Scientific Research Applications

1,3-Bis(9,10-diphenylanthracene-2-yl) benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene primarily involves its ability to absorb and emit light. The compound can undergo triplet-triplet annihilation photon upconversion, where two low-energy photons are absorbed, and one high-energy photon is emitted. This process is facilitated by the unique molecular structure, which allows for efficient energy transfer and emission .

Comparison with Similar Compounds

Properties

Molecular Formula

C58H38

Molecular Weight

734.9 g/mol

IUPAC Name

2-[3-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene

InChI

InChI=1S/C58H38/c1-5-18-39(19-6-1)55-47-28-13-15-30-49(47)57(41-22-9-3-10-23-41)53-37-45(32-34-51(53)55)43-26-17-27-44(36-43)46-33-35-52-54(38-46)58(42-24-11-4-12-25-42)50-31-16-14-29-48(50)56(52)40-20-7-2-8-21-40/h1-38H

InChI Key

LWZGUSPCQZLALY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC(=CC=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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